Lamivudine-15N2,13C is a stable isotope-labeled derivative of lamivudine, an antiretroviral medication primarily used to treat HIV and hepatitis B. The compound features isotopically enriched nitrogen (15N) and carbon (13C) atoms, which are incorporated into its molecular structure to facilitate various scientific analyses, particularly in pharmacokinetics and metabolic studies. This isotopic labeling allows researchers to trace the compound's behavior in biological systems more effectively.
Lamivudine-15N2,13C is synthesized from lamivudine through specific chemical processes that incorporate the stable isotopes. The compound is commercially available from various suppliers, including BenchChem and LGC Standards, which provide detailed specifications regarding its synthesis and applications in research .
Lamivudine-15N2,13C falls under the category of nucleoside analogs. It is classified as a reverse transcriptase inhibitor, which plays a crucial role in antiviral therapy by interfering with the replication of viral genetic material.
The synthesis of Lamivudine-15N2,13C typically involves the following steps:
The process may utilize various techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for monitoring and confirming the structure of the synthesized compound. Rigorous quality control measures are essential to ensure the purity and isotopic enrichment of Lamivudine-15N2,13C during industrial production.
The molecular formula for Lamivudine-15N2,13C is C8H10N4O3S, with specific isotopic labels at designated positions within the molecule. The presence of nitrogen and carbon isotopes alters its mass spectrum, allowing for precise tracking in analytical studies.
Lamivudine-15N2,13C can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Lamivudine-15N2,13C acts primarily by inhibiting reverse transcriptase, an enzyme critical for viral replication in HIV and hepatitis B viruses. Once inside cells, it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to DNA chain termination, effectively halting viral replication .
Lamivudine-15N2,13C has several significant scientific applications:
The synthesis of Lamivudine-15N2,13C employs specialized precursors to achieve site-specific isotopic enrichment. This labeled antiviral compound is produced through multistep organic synthesis where 13C and 15N atoms are incorporated at designated molecular positions. The primary synthetic route involves reacting a 13C-enriched cyano precursor with hydroxylamine-15N to form an amidoxime intermediate, which subsequently undergoes cyclization to construct the isotopically enriched pyrimidinone ring characteristic of lamivudine [2] . Alternative pathways utilize 15N-labeled ammonia for amination reactions and 13C-enriched acetylene derivatives for constructing the oxathiolane ring system [10]. These methods ensure isotopic labels are positioned at metabolically stable sites to maintain tracer integrity during biological studies. The synthetic challenges center on achieving regiospecific incorporation while maintaining the crucial (2R,5S) stereochemical configuration required for antiviral activity .
Table 1: Isotopic Precursors for Lamivudine Labeling
Label Position | Precursor Compound | Isotopic Enrichment | Incorporation Efficiency |
---|---|---|---|
Pyrimidine C-2 | Potassium [13C]-cyanide | >99% 13C | 85-92% |
N-1/N-3 | Hydroxylamine-15N | >98% 15N | 90-95% |
Oxathiolane C-2' | [1-13C]-Acetylene derivative | >99% 13C | 75-85% |
Optimization of isotopic incorporation focuses on reaction kinetics, purification strategies, and yield enhancement. Key parameters include:
Post-synthetic purification employs reverse-phase chromatography with methanol-water gradients (60:40 to 80:20 v/v), achieving >98% chemical purity. Final isotopic enrichment is validated through mass spectrometry, with commercial preparations typically exhibiting 98-99% 15N and >99% 13C incorporation at designated positions [10]. The molecular formula is confirmed as C713CH11N15N2O3S with a molecular weight of 232.24 g/mol for the base compound [10].
Structural confirmation of Lamivudine-15N2,13C employs advanced spectroscopic techniques that capitalize on the magnetic properties of the incorporated isotopes:
NMR Characterization
High-Resolution Mass SpectrometryHRMS (ESI+) analysis shows the protonated molecular ion [M+H]+ at m/z 233.1124 (calculated 233.1128 for C713CH12N15N2O3S), confirming the molecular formula with <1 ppm mass accuracy. The isotopic cluster exhibits the characteristic 1:0.03:0.01 ratio for M+/[M+1]+/[M+2]+, demonstrating high isotopic purity [2] [6]. Tandem MS/MS fragmentation replicates the native compound's pattern, with key fragments at m/z 152.05 (BCH-189 base + H+) and m/z 112.03 (cytosine + H+), confirming structural integrity despite isotopic substitution [9].
Table 2: NMR Spectral Data for Lamivudine-15N2,13C
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Coupling Constants |
---|---|---|---|---|
13C | 163.5 ppm | Triplet | C-2 (Carbonyl) | JC-N = 15.2 Hz |
15N | 190.2 ppm | Doublet | N-1 | JN-C = 89.5 Hz |
15N | 90.5 ppm | Doublet | N-3 | JN-C = 92.1 Hz |
1H | 6.20 ppm | Doublet | H-1' | JH-H = 6.8 Hz |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3